D-赤藓内酯

描述

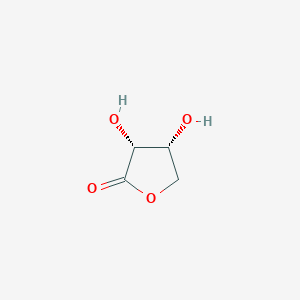

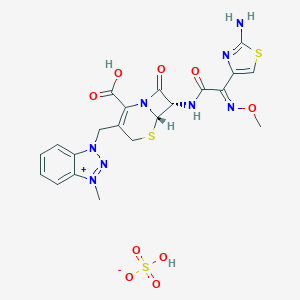

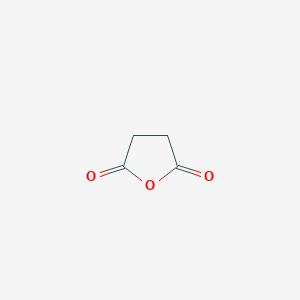

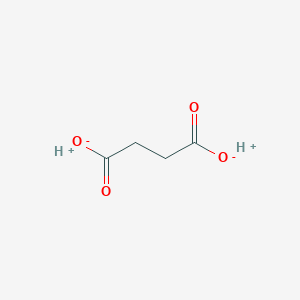

Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.

Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.

科学研究应用

维生素B6类似物的合成

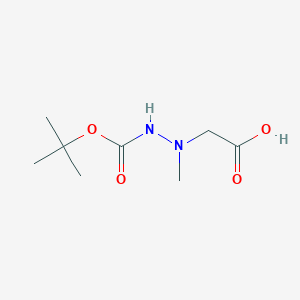

D-赤藓内酯用于维生素B6类似物的生物合成。该化合物是吡哆醇形成的前体,吡哆醇是维生素B6的一种形式。 该过程涉及两个无环前体的结合,即1-脱氧-D-木酮糖和4-羟基-L-苏氨酸 .

药物合成

在药理学中,D-赤藓内酯是合成各种药物的重要中间体。它已被用于创建激素、抗菌药物、抗癌药物和抗病毒药物。 它作为手性合成子的作用,可以制备对映异构体纯的化合物,这对药物开发至关重要 .

生物化学研究

在生物化学上,D-赤藓内酯在金属植入物的研究中起作用。 它参与金属合金上抑菌表面的形成,这对开发具有高生物相容性和低细菌粘附性的医用植入物具有重要意义 .

化学合成

D-赤藓内酯是化学合成中通用的C4构建单元。它已被用于有效合成番荔枝木瓜乙素的两种对映异构体,番荔枝木瓜乙素是番荔枝木瓜中天然乙酰基的非对映异构体。 这展示了它在生产具有高非对映异构体和对映异构体纯度的复杂有机分子中的用途 .

农业应用

虽然现有文献中没有直接提到D-赤藓内酯在农业中的具体应用,但它作为合成类似于白三烯的天然产物类似物的前体作用,表明它在开发可以调节植物生长或防御机制的农业化学品方面具有潜在用途 .

工业用途

在工业上,D-赤藓内酯可以用作手性合成子,用于合成天然产物。 它的特性使其适合于创建具有工业相关性的化合物的类似物,例如那些用于制造过程或作为各种产品的添加剂的化合物 .

作用机制

Target of Action

D-Erythronolactone, also known as (3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one or d-erythrono-1,4-lactone, is a chiral synthon used for the synthesis of certain natural products . The primary targets of D-Erythronolactone are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

The mode of action of D-Erythronolactone involves its use as a building unit in the synthesis of both enantiomers of epi-muricatacin . The reaction sequence for the introduction of the two different side chains is exchangeable, allowing for the synthesis of both enantiomers of the target molecule from one chiral precursor .

Biochemical Pathways

It’s known that d-erythronolactone is used in the synthesis of certain natural products , which suggests it may play a role in various biochemical pathways related to these compounds.

Result of Action

Its role in the synthesis of both enantiomers of epi-muricatacin suggests it may have significant effects at the molecular level .

属性

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Erythronolactone?

A1: D-Erythronolactone has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.

Q2: What is the structure of D-Erythronolactone?

A2: D-Erythronolactone is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.

Q3: Are there any spectroscopic data available for D-Erythronolactone?

A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using D-Erythronolactone as a starting material [].

Q4: Why is D-Erythronolactone considered a valuable starting material in organic synthesis?

A4: Its simple structure, inherent chirality, and multiple reactive sites make D-Erythronolactone a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.

Q5: Can you provide some examples of how D-Erythronolactone is used in the synthesis of complex molecules?

A5: D-Erythronolactone serves as a key starting material for synthesizing various compounds, including:

- (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using D-Erythronolactone-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].

- Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].

- Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using D-Erythronolactone and 2,3-O-isopropylidene-L-erythrose [, ].

- Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with D-Erythronolactone derivatives [].

- Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from D-Erythronolactone through a two-step process involving lactone ring-opening and reductive debromination [].

Q6: Are there any specific reactions where D-Erythronolactone displays unique reactivity?

A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, D-Erythronolactone uniquely produces 3-iodo-n-butanoic acid [].

Q7: How does the stereochemistry of D-Erythronolactone influence its reactivity and the stereochemical outcome of reactions?

A7: The chiral centers in D-Erythronolactone direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.

Q8: Are there instances where achieving high stereoselectivity with D-Erythronolactone-based reactions poses a challenge?

A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from D-Erythronolactone, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].

Q9: Does D-Erythronolactone itself possess any known biological activity?

A9: While D-Erythronolactone itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from D-Erythronolactone, displays hypocholesterolemic effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)